molecular formula C8H11N3OS B10891027 N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B10891027
M. Wt: 197.26 g/mol
InChI Key: MHADVKWGBGDNDO-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to the disruption of cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3,4-thiadiazol-2-yl)acetamide
  • N-(1,3,4-thiadiazol-2-yl)benzamide
  • N-(1,3,4-thiadiazol-2-yl)thiourea

Uniqueness

N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is unique due to its cyclopentane moiety, which imparts distinct physicochemical properties and biological activities compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C8H11N3OS/c12-7(6-3-1-2-4-6)10-8-11-9-5-13-8/h5-6H,1-4H2,(H,10,11,12)

InChI Key

MHADVKWGBGDNDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=CS2

solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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